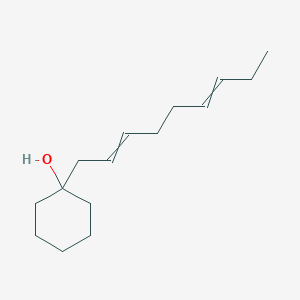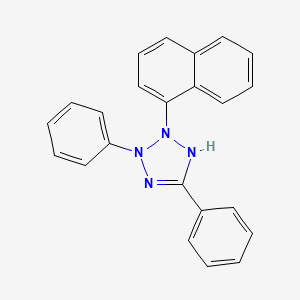
8-(2-Bromoacetamido)-N-phenyloctanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Bromoacetamido)-N-phenyloctanamide is an organic compound that features a bromoacetamido group attached to an octanamide backbone with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Bromoacetamido)-N-phenyloctanamide typically involves the reaction of 8-amino-N-phenyloctanamide with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
8-(2-Bromoacetamido)-N-phenyloctanamide can undergo several types of chemical reactions:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and alkoxides can react with the bromoacetamido group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, thiol substitution would yield a thioether derivative.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include primary or secondary amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
科学的研究の応用
8-(2-Bromoacetamido)-N-phenyloctanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study enzyme inhibition and protein modification due to its reactive bromoacetamido group.
作用機序
The mechanism of action of 8-(2-Bromoacetamido)-N-phenyloctanamide involves the reactivity of the bromoacetamido group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can alter the function of the target protein, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Bromoacetamide: A simpler compound with similar reactivity due to the presence of the bromoacetamido group.
N-Phenylacetamide: Lacks the bromoacetamido group but shares the phenylacetamide structure.
8-Amino-N-phenyloctanamide: The precursor in the synthesis of 8-(2-Bromoacetamido)-N-phenyloctanamide.
Uniqueness
This compound is unique due to its combination of a long alkyl chain, a phenyl group, and a reactive bromoacetamido group. This combination imparts specific chemical reactivity and potential biological activity that is not found in simpler analogs.
特性
CAS番号 |
651767-97-4 |
|---|---|
分子式 |
C16H23BrN2O2 |
分子量 |
355.27 g/mol |
IUPAC名 |
8-[(2-bromoacetyl)amino]-N-phenyloctanamide |
InChI |
InChI=1S/C16H23BrN2O2/c17-13-16(21)18-12-8-3-1-2-7-11-15(20)19-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,18,21)(H,19,20) |
InChIキー |
NMTZCUZKQIVIGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCCNC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


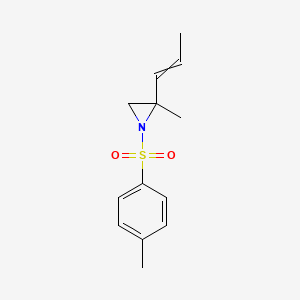
![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)
![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)
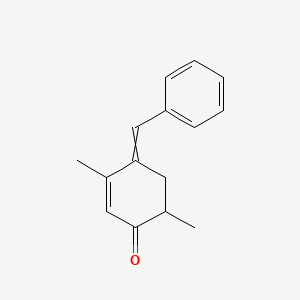
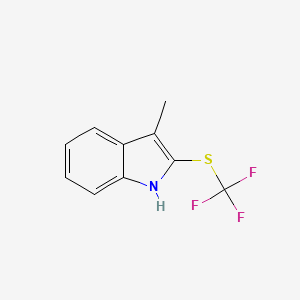
![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)
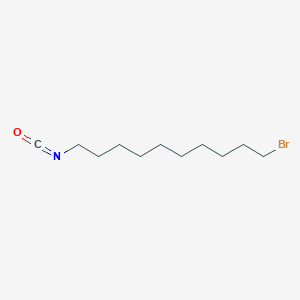

![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)
![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)

![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)
